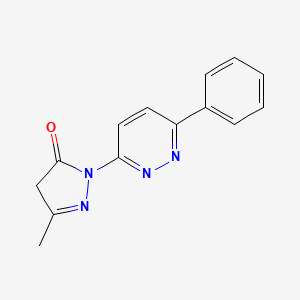
1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mesityl-3-phenylisobenzofuran is a complex organic compound belonging to the benzofuran family. . This compound features a mesityl group (a derivative of mesitylene) and a phenyl group attached to an isobenzofuran core, making it a unique structure with intriguing properties.
Vorbereitungsmethoden
The synthesis of 1-Mesityl-3-phenylisobenzofuran typically involves several steps, starting with the preparation of the isobenzofuran core. One common method is the Friedel-Crafts alkylation, followed by intramolecular cyclization to form the benzofuran ring . The mesityl and phenyl groups are then introduced through further substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic strategies to enhance efficiency .
Analyse Chemischer Reaktionen
1-Mesityl-3-phenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrobenzofurans or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Mesityl-3-phenylisobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 1-Mesityl-3-phenylisobenzofuran involves its interaction with various molecular targets. For instance, it can induce oxidative stress resistance by activating the Heat Shock Transcription Factor (HSF-1) pathway . This pathway is crucial for cellular protection against stress and has implications in neurodegenerative diseases. The compound’s ability to modulate these pathways makes it a promising candidate for further research.
Vergleich Mit ähnlichen Verbindungen
1-Mesityl-3-phenylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Known for its reactivity towards singlet oxygen and use in fluorescence studies.
Benzothiophene: Similar in structure but contains a sulfur atom, leading to different chemical properties and applications.
The uniqueness of 1-Mesityl-3-phenylisobenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62423-16-9 |
|---|---|
Molekularformel |
C23H20O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran |
InChI |
InChI=1S/C23H20O/c1-15-13-16(2)21(17(3)14-15)23-20-12-8-7-11-19(20)22(24-23)18-9-5-4-6-10-18/h4-14H,1-3H3 |
InChI-Schlüssel |
RFTDERJULUJDQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)

![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)


![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)





